molecular formula C7H11ClN2O B581828 (2-Methoxypyridin-3-yl)methanamine hydrochloride CAS No. 1588441-13-7

(2-Methoxypyridin-3-yl)methanamine hydrochloride

Cat. No.: B581828
CAS No.: 1588441-13-7
M. Wt: 174.628
InChI Key: BQFPYUKOBJLUPP-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-3-yl)methanamine hydrochloride (CAS: 1588441-13-7) is a pyridine derivative featuring a methoxy group at the 2-position and an aminomethyl group at the 3-position of the pyridine ring, with a hydrochloride counterion. This compound is primarily utilized as a building block in pharmaceutical and agrochemical research due to its structural versatility . Its hydrochloride salt improves solubility and crystallinity, making it suitable for synthetic applications .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFPYUKOBJLUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxypyridin-3-yl)methanamine hydrochloride typically involves the reaction of 2-methoxypyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxypyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Methoxypyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The methoxy and methanamine groups play crucial roles in binding to the active sites of enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Varied Substituents

Key Structural Variations
Compound Name Substituents Molecular Weight CAS Number Key Properties
(2-Methoxypyridin-3-yl)methanamine hydrochloride 2-OCH₃, 3-CH₂NH₂·HCl ~174.63 1588441-13-7 High solubility in polar solvents
(3-Methoxypyridin-2-yl)methanamine dihydrochloride 3-OCH₃, 2-CH₂NH₂·2HCl 211.09 1276056-71-3 Dihydrochloride form; purity ≥95%
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride 5-Cl, 3-CH₃, 2-CH₂NH₂·HCl - 1257535-41-3 Chlorine substitution enhances lipophilicity
[3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride 3-CF₃, 2-CH₂NH₂·HCl - - Trifluoromethyl group increases metabolic stability
  • Positional Isomerism: The 2-methoxy vs. 3-methoxy substitution (e.g., CAS 1588441-13-7 vs. 1276056-71-3) alters electronic distribution, impacting binding affinity in receptor-targeted applications.
  • Electron-Withdrawing Groups : Chlorine (CAS 1257535-41-3) and trifluoromethyl () substituents increase lipophilicity and resistance to oxidative metabolism compared to methoxy derivatives .

Heterocyclic Analogues

Thiazole and Thiophene Derivatives
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS 690632-35-0): Incorporates a thiazole ring and chlorophenyl group, enhancing π-π stacking interactions. Melting point: 268°C, indicating high thermal stability .
  • (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride (CAS 1052519-53-5): Combines thiophene and tetrahydropyran moieties, offering conformational rigidity for selective receptor modulation .

Pharmacologically Active Analogues

  • Compound 36 (): A cyclopropyl-containing derivative, 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxypyridin-3-yl)methyl]methanamine, demonstrates serotonin 2C (5-HT2C) receptor selectivity. Its synthesis via General Method C highlights shared intermediates (e.g., 2-methoxynicotinaldehyde) with the target compound .
  • (2RS,4SR)-37c (): A GABA transporter inhibitor with a fluorophenyl group, showcasing how aromatic substituents influence central nervous system activity.

Spectral Characterization

Compound ¹H NMR Key Signals HRMS Data
Compound 36 () Aromatic protons at δ 6.8–7.2 ppm Calculated: 401.1784; Found: 401.1782
(3-Methoxypyridin-2-yl)methanamine diHCl Pyridine protons at δ 8.1–8.3 ppm (C7H10N2O) Smiles: Cl.Cl .COC1=CC=CN=C1CN

Biological Activity

(2-Methoxypyridin-3-yl)methanamine hydrochloride, a compound with the molecular formula C7_7H10_10N2_2O·HCl, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

The compound features a pyridine ring substituted with a methoxy group and an amine, making it structurally significant in various chemical and biological contexts. The presence of these functional groups contributes to its unique reactivity and biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can function as an inhibitor or activator , depending on the target:

  • Enzyme Interaction : It binds to active sites of enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological functions.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

  • Antimicrobial Activity :
    • Exhibits effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary studies indicate potential antibacterial properties against E. coli and Staphylococcus aureus.
    • Minimum inhibitory concentration (MIC) values have been reported at 62.5 µg/mL for E. coli and higher for other pathogens .
  • Antiproliferative Effects :
    • In vitro studies show that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). IC50_{50} values are approximately 226 µg/mL for HeLa cells .
  • Neuroprotective Properties :
    • Some studies suggest that the compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems, although more research is needed to elucidate these mechanisms.

Comparative Analysis

To understand the unique characteristics of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure CharacteristicsNotable Biological Activity
(3-Methoxypyridin-2-yl)methanamine hydrochlorideDifferent positioning of functional groupsVaries in binding affinity
5-Amino-2-methoxypyridineAmino group presenceAntimicrobial properties
2-Bromo-6-methoxypyridineBromine substitutionPotentially enhanced reactivity

This table highlights how variations in structure influence biological activity and reactivity.

Case Studies

  • Study on Antibacterial Activity : A recent study assessed the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition at concentrations similar to those effective against standard strains .
  • Anticancer Research : Another study focused on the antiproliferative effects against lung cancer cell lines, demonstrating that the compound could reduce cell viability significantly compared to control groups .

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